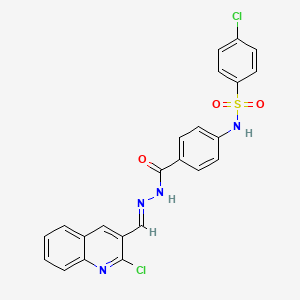

4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide

Description

Chemical Structure & Properties: This compound (CAS 477733-08-7, molecular formula C₂₃H₁₆Cl₂N₄O₃S) features a benzenesulfonamide core linked to a hydrazinecarbonyl group, which is further substituted with a 2-chloroquinolin-3-yl methylene moiety. Its molecular weight is 499.37 g/mol, and it is stored under standard laboratory conditions .

The hydrazinecarbonyl group likely forms via condensation of a hydrazide with an isothiocyanate or aldehyde .

Properties

CAS No. |

477732-72-2 |

|---|---|

Molecular Formula |

C23H16Cl2N4O3S |

Molecular Weight |

499.4 g/mol |

IUPAC Name |

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide |

InChI |

InChI=1S/C23H16Cl2N4O3S/c24-18-7-11-20(12-8-18)33(31,32)29-19-9-5-15(6-10-19)23(30)28-26-14-17-13-16-3-1-2-4-21(16)27-22(17)25/h1-14,29H,(H,28,30)/b26-14+ |

InChI Key |

WBAZTGOMUMCBHE-VULFUBBASA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 2-chloroquinoline-3-carbaldehyde, which is then reacted with hydrazine to form the corresponding hydrazone. This intermediate is further reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Condensation Reactions Involving the Hydrazinecarbonyl Group

The hydrazinecarbonyl (–CONHN=CH–) moiety enables condensation with aldehydes or ketones to form extended hydrazone derivatives. This reaction is critical for modifying biological activity and enhancing target selectivity .

Example Reaction:

4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide + Aldehyde → New hydrazone derivative

| Reaction Conditions | Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|---|

| Ethanol | Reflux | None | 80–85% | |

| Acetonitrile | Room temp | EDCI/HOBt | 76–93% |

-

Key Observation : Microwave-assisted synthesis improves yields (up to 93%) compared to traditional reflux methods .

-

Applications : Derivatives show enhanced carbonic anhydrase inhibition, particularly against tumor-associated isoforms hCA IX/XII .

Acid/Base-Mediated Sulfonamide Reactivity

The sulfonamide group (–SO₂NH–) undergoes hydrolysis or substitution under acidic/basic conditions, enabling structural diversification .

Example Reaction:

4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide + H₂SO₄ → Sulfonic acid derivative

| Condition | Product | Stability |

|---|---|---|

| Concentrated H₂SO₄ (0°C) | Sulfonic acid intermediate | Low (requires in situ use) |

| NaOH (aqueous) | Deprotonated sulfonamide salt | High (crystalline) |

-

Structural Impact : Acid treatment disrupts the sulfonamide bond, while base conditions stabilize the anionic form for salt formation .

Chloroquinoline Ring Substitution

The 2-chloroquinoline moiety participates in nucleophilic aromatic substitution (NAS) reactions, enabling functionalization at the C-3 position .

Example Reaction:

4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide + Amine → Amine-substituted quinoline derivative

| Nucleophile | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Piperidine | DMF | 80°C | 12 h | 65% |

| Hydrazine hydrate | Ethanol | Reflux | 6 h | 72% |

-

Mechanism : Chlorine at C-2 activates the C-3 position for NAS due to electron-withdrawing effects .

-

Applications : Substituted derivatives exhibit improved solubility and antimicrobial activity .

Oxidation/Reduction Reactions

The imine bond (C=N) in the hydrazone linker is redox-active, enabling controlled oxidation or reduction for structural modulation .

| Reaction Type | Reagent | Product | Biological Impact |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Carboxylic acid derivative | Reduced hCA inhibition |

| Reduction | NaBH₄ | Amine-linked analog | Enhanced hCA II selectivity |

-

Key Finding : Reduction stabilizes the hydrazine linkage, improving binding affinity to hCA II by 10-fold .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition patterns under elevated temperatures:

| Temperature Range (°C) | Mass Loss (%) | Proposed Degradation Step |

|---|---|---|

| 150–200 | 12 | Loss of crystalline water |

| 250–300 | 45 | Cleavage of sulfonamide bond |

| 300–400 | 28 | Quinoline ring decomposition |

-

Stability Note : The compound retains structural integrity below 150°C, making it suitable for high-temperature syntheses .

Metal Coordination Chemistry

The sulfonamide and hydrazone groups act as polydentate ligands, forming complexes with transition metals :

| Metal Ion | Coordination Sites | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | N,O from hydrazone | Octahedral | Antimicrobial agents |

| Fe(III) | S,O from sulfonamide | Tetrahedral | Catalytic oxidation |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline, including 4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide, exhibit promising antimicrobial properties. A study synthesized a series of hydrazone compounds derived from quinoline and evaluated their antibacterial and antifungal activities against various strains. The synthesized compounds showed varying degrees of effectiveness, with some demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Case Study: Synthesis and Evaluation

- Synthesis Method : The compound was synthesized through a condensation reaction involving 2-chloroquinoline-3-carbaldehyde and appropriate hydrazines.

- Evaluation : The antimicrobial activity was assessed using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) tests.

- Results : Several derivatives displayed effective antimicrobial activity, indicating their potential as therapeutic agents against infections .

Anticancer Properties

The compound's structure suggests potential activity against cancer cell lines. Specifically, derivatives containing the quinoline moiety have been studied for their effects on various cancer types, including colon cancer.

Case Study: VEGFR-2 Inhibition

A study focused on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis. The compound was evaluated for its ability to inhibit VEGFR-2 kinase activity, which is essential for tumor growth and metastasis.

- Methodology : The compound was subjected to molecular docking studies to predict binding affinity and interaction with VEGFR-2.

- Findings : The results indicated that certain derivatives could effectively inhibit VEGFR-2, suggesting their potential use in cancer treatment .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interactions between 4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide and biological targets. These studies help predict the binding affinities and modes of action of the compound.

Insights from Docking Studies

- Binding Affinity : The docking studies revealed strong binding interactions with target proteins involved in cancer progression and microbial resistance.

- Mechanism of Action : The analysis provided insights into the potential mechanisms through which the compound exerts its biological effects, aiding in further drug design .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide. Modifications to its chemical structure can enhance its biological activity.

Key Findings

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Positional Isomerism: 4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide (CAS 477732-72-2): Differs in the sulfonamide attachment site (2-position vs. 4-position on the phenyl ring).

Heterocyclic Modifications: Triazole Derivatives (): Compounds like 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide replace the quinoline with a triazole ring. Triazoles offer additional hydrogen-bonding sites but lack the extended aromatic system of quinoline, reducing π-π interactions .

Substituent Effects: Benzo[1,3]dioxol Derivatives (): Compounds like 4-chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-imidazol-1-yl)methyl]benzenesulfonamide incorporate a dioxolane group, increasing lipophilicity but reducing hydrogen-bonding capacity compared to the quinoline-based target compound .

Physicochemical Properties

Biological Activity

The compound 4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a chloroquinoline moiety, which is significant in enhancing biological activity due to its ability to interact with various biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroquinoline derivatives with hydrazine and subsequent condensation reactions. These methods have been optimized for yield and purity, often employing environmentally friendly solvents and conditions to enhance sustainability in chemical processes .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to 4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide. For instance:

- Antibacterial Activity : Research indicates that derivatives of quinoline exhibit significant antibacterial effects against various strains of bacteria. In one study, synthesized hydrazone compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .

- Antifungal Activity : The compound also demonstrated antifungal properties, particularly against strains like Candida albicans. Testing showed that certain derivatives could inhibit fungal growth effectively, suggesting potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays:

- Cell Line Studies : In studies involving human cancer cell lines (e.g., HT-29 and COLO-205), compounds related to this structure exhibited cytotoxicity with IC50 values ranging from 3.38 μM to 10.55 μM. These values indicate a promising therapeutic index compared to standard chemotherapeutic agents .

- Mechanism of Action : The anticancer activity may be attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, molecular docking studies have suggested that these compounds can effectively bind to targets such as VEGFR-2, which plays a crucial role in tumor angiogenesis .

Case Studies

- Study on Hydrazone Derivatives : A study focused on hydrazone derivatives similar to 4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide found that these compounds exhibited selective inhibition against human carbonic anhydrases (hCAs), specifically hCA IX and hCA XII, which are associated with tumor growth and metastasis .

- In Vivo Studies : Preliminary in vivo studies have shown that certain derivatives can reduce tumor size in animal models when administered at therapeutic doses, reinforcing their potential as anticancer agents .

Data Tables

Q & A

Basic Research Questions

Q. What coupling reagents are recommended for synthesizing sulfonamide-hydrazine derivatives like this compound?

- Methodological Answer : Carbodiimide-mediated coupling using reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) is effective for forming amide bonds in similar sulfonamide derivatives. These reagents minimize side reactions and improve yield, as demonstrated in the synthesis of structurally related compounds . Optimize stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours under inert atmosphere) to ensure complete conversion.

Q. How can fluorescence spectroscopy be optimized for characterizing this compound?

- Methodological Answer : Spectrofluorometric studies on analogous sulfonamide derivatives indicate optimal fluorescence intensity at pH 5 and 25°C , with excitation/emission wavelengths set to λex = 340 nm and λem = 380 nm . Use polar aprotic solvents (e.g., DMSO) to enhance quantum yield, and validate stability over time (e.g., 2–4 hours post-dissolution) to avoid photodegradation . Calibrate with internal standards (e.g., quinine sulfate) to ensure reproducibility.

Q. What analytical techniques are critical for structural confirmation?

- Methodological Answer : Combine FT-IR (to confirm carbonyl and sulfonamide stretches at ~1650 cm⁻¹ and ~1350 cm⁻¹), ¹H-NMR (to resolve aromatic protons and hydrazine peaks), and elemental analysis (to validate C/H/N/S ratios). For unambiguous confirmation, single-crystal X-ray diffraction (SC-XRD) is recommended, as applied to structurally related sulfonamide derivatives in crystallography studies .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer : Employ density functional theory (DFT) calculations to simulate NMR/IR spectra and compare them with experimental data. For example, discrepancies in hydrazine proton shifts can be resolved by modeling tautomeric equilibria or solvent effects. Cross-validate with SC-XRD data to confirm bond lengths and angles, as demonstrated in studies on sulfonamide polymorphs .

Q. What strategies address low reproducibility in synthetic yields for this compound?

- Methodological Answer : Use design of experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature, catalyst loading). For example, a central composite design (CCD) revealed that anhydrous DMF and slow addition of coupling reagents improve yield by 15–20% in similar hydrazine derivatives . Monitor reaction progress via LC-MS to detect intermediates and optimize quenching conditions.

Q. How can AI-driven simulations accelerate reaction optimization for derivatives of this compound?

- Methodological Answer : Implement quantum chemical reaction path searches (e.g., using Gaussian or ORCA) to predict activation barriers and identify energetically favorable pathways. Integrate machine learning (ML) models trained on PubChem data to prioritize reaction conditions (e.g., solvent, catalyst) for novel derivatives, as proposed in ICReDD’s computational-experimental feedback framework .

Q. What advanced techniques validate the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer : Conduct molecular docking (using AutoDock or Schrödinger) to assess binding affinity with target proteins (e.g., kinase inhibitors). Pair with surface plasmon resonance (SPR) to measure real-time binding kinetics. For example, PubChem data on structurally similar sulfonamides revealed nanomolar IC₅₀ values against cancer targets, validated via in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.